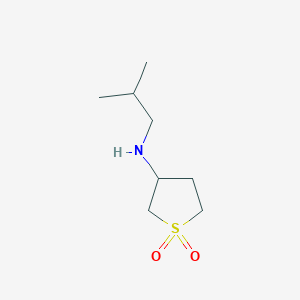![molecular formula C10H14ClN3 B13638733 2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride CAS No. 2095410-39-0](/img/structure/B13638733.png)
2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The compound has shown promise in various scientific research applications, including cancer therapy, due to its ability to inhibit specific molecular targets.
Métodos De Preparación
The synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the pyrrolopyridine ring.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. For example, it acts as an inhibitor of FGFRs, which play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparación Con Compuestos Similares
2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-B]pyridine derivatives: These compounds also target FGFRs and have shown similar biological activities.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-B]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: This compound is a PI3K/mTOR inhibitor with enhanced antitumor efficacy.
The uniqueness of this compound lies in its specific molecular structure and its potent activity against FGFRs, making it a valuable compound for further research and development in cancer therapy.
Propiedades
Número CAS |
2095410-39-0 |
|---|---|
Fórmula molecular |
C10H14ClN3 |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-8(4-5-11)9-3-2-6-12-10(9)13-7;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |
Clave InChI |
SMQDPABTWXMTFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)N=CC=C2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)










